molecular formula C8H12ClN3O B8612074 2-chloro-4-methyl-6-(N-methyl-2-hydroxyethylamino)pyrimidine

2-chloro-4-methyl-6-(N-methyl-2-hydroxyethylamino)pyrimidine

Cat. No. B8612074
M. Wt: 201.65 g/mol
InChI Key: VRBILEJXCPNMNK-UHFFFAOYSA-N
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Patent
US08962834B2

Procedure details

Prepared in analogy to example 98a), using 2,4-dichloro-6-methylpyrimidine and 2-(methylamino)ethanol. The title compound was isolated as a yellowish oil in a yield of 61%. MS ISP (m/e): 202.2 (100) [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=6.22 (s, 1H), 3.86 (t, 2H), 3.70-3.60 (m, 2H), 3.11 (s, 3H), 2.70 (s very broad, 1H), 2.34 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][NH:11][CH2:12][CH2:13][OH:14]>>[Cl:1][C:2]1[N:7]=[C:6]([N:11]([CH3:10])[CH2:12][CH2:13][OH:14])[CH:5]=[C:4]([CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 98a),

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)N(CCO)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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